tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22BrNO3 and its molecular weight is 356.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-Butyl 3-((4-bromophenoxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that serves as a useful building block in the synthesis of several novel organic compounds. It’s closely related to tert-Butyl (S)-3-(4-Bromophenyl)piperidine-1-carboxylate, which is an intermediate of Niraparib . Niraparib is a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . Therefore, it’s reasonable to infer that the primary target of this compound could be the PARP enzyme.
Biochemical Pathways
The compound likely affects the DNA repair pathway, specifically the base excision repair pathway where PARP plays a crucial role By inhibiting PARP, the compound prevents the repair of single-strand DNA breaksIn BRCA-1 and -2 mutant tumors, the homologous recombination repair pathway is defective, making the cells highly dependent on PARP-mediated repair .
Result of Action
The inhibition of PARP leads to the accumulation of DNA damage in cells, particularly in cancer cells with defective DNA repair pathways . This results in cell death, thereby reducing the growth and proliferation of cancer cells.
Properties
IUPAC Name |
tert-butyl 3-[(4-bromophenoxy)methyl]pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-9-8-12(10-18)11-20-14-6-4-13(17)5-7-14/h4-7,12H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INARVAZLKCVFQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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